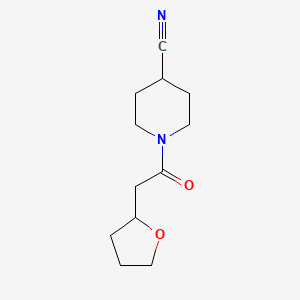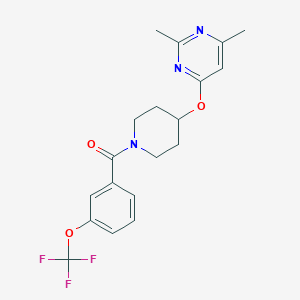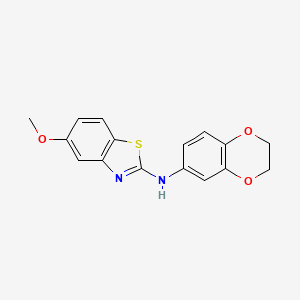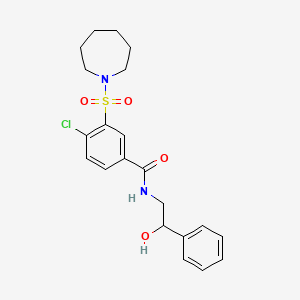
(1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest compounds I found are “diethyl-morpholin-2-ylmethyl-amine dihydrochloride” and “DIMETHYL-MORPHOLIN-2-YLMETHYL-AMINE DIHYDROCHLORIDE”. These are part of a collection of unique chemicals provided by Sigma-Aldrich and ChemSpider respectively. They are typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of these compounds can be represented by their SMILES string and InChI code. For example, the SMILES string for “diethyl-morpholin-2-ylmethyl-amine dihydrochloride” isCl.Cl.CCN(CC)CC1CNCCO1 . Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structure. For example, “diethyl-morpholin-2-ylmethyl-amine dihydrochloride” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
1,2,4-Triazole derivatives, including those with morpholine, have been optimized and their structural and spectral parameters determined. Notably, these compounds exhibit significant antiparasitic properties, particularly against Leishmania infantum promastigots, highlighting their potential in developing antileishmanial treatments (Süleymanoğlu et al., 2018).
Corrosion Inhibition
A structurally well-defined 1,2,3-triazole derivative has demonstrated high corrosion inhibition efficiency on mild steel in hydrochloric acid, showcasing its potential for industrial applications in protecting metals from corrosion (Hrimla et al., 2021).
Antimicrobial and Antioxidant Properties
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown promising results against various test microorganisms, suggesting their potential as new antimicrobial agents. Additionally, certain derivatives exhibit antioxidant properties, further broadening their application scope (Bektaş et al., 2007).
Antitumor Activity
Compounds based on the 1,2,3-triazole structure have been investigated for their antitumor activities. Preliminary tests indicate distinct inhibition on the proliferation of various cancer cell lines, suggesting their potential in cancer treatment research (Tang & Fu, 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(morpholin-2-ylmethyl)triazol-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c13-6-7-4-12(11-10-7)5-8-3-9-1-2-14-8;;/h4,8-9,13H,1-3,5-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPKDHIJBCNSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C=C(N=N2)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-dichloro-N-methyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2815638.png)
![1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol](/img/structure/B2815639.png)


![2-Chloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide](/img/structure/B2815645.png)
![N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2815650.png)

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2815654.png)
![(3R,3Ar,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2815655.png)
![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide](/img/no-structure.png)

![2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815659.png)
